molecular formula C17H14ClN3O7S2 B13941919 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- CAS No. 59223-29-9

2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy-

Cat. No.: B13941919
CAS No.: 59223-29-9
M. Wt: 471.9 g/mol
InChI Key: QFEWOTSBMWXFIZ-UHFFFAOYSA-N
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Description

The compound 2-naphthalenesulfonic acid, 6-amino-5-((4-chloro-5-methyl-2-sulfophenyl)azo)-4-hydroxy- is an azo dye characterized by a naphthalene backbone with sulfonic acid groups, an azo (-N=N-) linkage, and substituted phenyl rings. Its structure includes:

  • A 6-amino-4-hydroxy-naphthalene-2-sulfonic acid moiety.
  • A diazo-coupled 4-chloro-5-methyl-2-sulfophenyl group.

This configuration confers high water solubility (due to sulfonate groups) and stability, making it suitable for textile dyeing or industrial applications.

Properties

CAS No.

59223-29-9

Molecular Formula

C17H14ClN3O7S2

Molecular Weight

471.9 g/mol

IUPAC Name

6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H14ClN3O7S2/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28)

InChI Key

QFEWOTSBMWXFIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural variations among analogous azo dyes include:

Compound Name (CAS No.) Substituents on Phenyl Ring Additional Functional Groups
Target Compound 4-chloro-5-methyl-2-sulfophenyl None
Allura Red AC (25956-17-6) 2-methoxy-5-methyl-4-sulfophenyl Methoxy (-OCH₃)
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-... (70865-30-4) Ethylphenylamino-sulfonyl Sulfonamide (-SO₂NH-)
5-[(4-Amino-6-chloro-triazin-2-yl)amino]-... (16893-49-5) 2-sulfophenyl + triazinylamino Triazine ring for covalent bonding

Key Observations:

  • Chlorine vs. Methoxy Groups : The target compound’s 4-chloro substituent may enhance lightfastness compared to Allura Red’s methoxy group, which is common in food dyes .
  • Triazine Functionalization : The triazine group in 16893-49-5 enables reactive dyeing (covalent bonding to cellulose), unlike direct dyes like the target compound .

Physicochemical Properties

Property Target Compound Allura Red AC Sodium 6-amino-5-[[3-[[(2-ethylphenyl)amino]sulphonyl]-4-methylphenyl]azo]-... (97358-57-1)
Molecular Formula Likely C₁₇H₁₃ClN₃O₇S₂ C₁₈H₁₄N₂Na₂O₈S₂ C₂₃H₂₄N₄O₆S₂·Na
Melting Point Not reported >300°C Not reported
Solubility High (sulfonate groups) Water-soluble Moderate in polar solvents
Stability Azo linkage prone to reduction Stable under neutral pH Sensitive to UV degradation

Key Findings:

  • Thermal Stability : Allura Red AC’s high melting point (>300°C) suggests superior thermal stability compared to halogenated analogs, which may decompose at lower temperatures .
  • Solubility: All compounds exhibit high water solubility due to sulfonate groups, but bulky substituents (e.g., ethylphenylamino in 97358-57-1) reduce solubility in organic solvents .

Toxicological and Environmental Profiles

Compound Toxicity Concerns Regulatory Status
Target Compound Potential genotoxicity (chlorine substituent) Industrial use only
Allura Red AC Linked to hyperactivity in children Approved for food (FDA/EFSA)
5-[(4-acetamido-2-sulphonatophenyl)azo]-... (25317-34-4) Acetamido group may reduce acute toxicity Limited industrial applications

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Naphthalenesulfonic acid derivatives such as this compound typically follows a multi-step process:

  • Sulfonation of Naphthalene Core:
    The initial step involves sulfonation of naphthalene to introduce sulfonic acid groups at specific positions (commonly the 2-position). This is usually achieved by treating naphthalene with concentrated sulfuric acid or oleum under controlled temperature to ensure regioselectivity and prevent over-sulfonation.

  • Introduction of Amino and Hydroxy Substituents:
    Subsequent functionalization introduces amino and hydroxyl groups at desired positions on the naphthalene ring. This can be performed via nitration followed by reduction to amine, and hydroxylation reactions under controlled conditions.

  • Diazotization of the Aromatic Amine:
    The amino group on the naphthalene sulfonic acid derivative is converted into a diazonium salt by reaction with sodium nitrite in acidic medium at low temperature (0–5 °C). This step is critical to prepare the intermediate for azo coupling.

  • Azo Coupling with Sulfophenyl Derivative:
    The diazonium salt is then coupled with a suitably substituted sulfophenyl compound bearing chloro and methyl groups at specific positions. This azo coupling reaction is conducted in mildly alkaline conditions to facilitate electrophilic aromatic substitution, forming the azo linkage (-N=N-).

  • Purification and Isolation:
    The crude azo dye product is purified by crystallization or precipitation techniques to achieve high purity suitable for industrial or research applications.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Sulfonation Naphthalene + H2SO4 or oleum; 80–150 °C Control temperature to avoid polysulfonation
Amination/Hydroxylation Nitration (HNO3/H2SO4), reduction (Sn/HCl or Fe/HCl), hydroxylation Position-selective substitution critical
Diazotization Amino compound + NaNO2 + HCl; 0–5 °C Maintain low temperature to stabilize diazonium salt
Azo Coupling Diazonium salt + 4-chloro-5-methyl-2-sulfophenyl compound; pH ~8–9 Mild alkaline pH favors coupling; temperature ~0–10 °C
Purification Crystallization from water or aqueous alcohol Removes impurities and unreacted starting materials

Representative Synthetic Route

A typical synthetic sequence reported involves:

  • Sulfonation of 2-naphthol to yield 2-naphthalenesulfonic acid-4-hydroxy derivative.
  • Nitration at the 6-position followed by catalytic hydrogenation to convert nitro to amino group.
  • Diazotization of the 6-amino intermediate.
  • Coupling with 4-chloro-5-methyl-2-sulfophenyl diazonium salt to form the azo linkage.
  • Isolation and purification by crystallization.

This route ensures regioselective substitution and high yield of the target azo compound.

Research Data and Analytical Results

Spectroscopic Characterization

  • UV-Vis Spectroscopy:
    The azo compound exhibits characteristic absorption maxima in the visible region (~400–500 nm) due to the azo chromophore, confirming azo bond formation.

  • Infrared (IR) Spectroscopy:
    Key absorption bands include sulfonic acid S=O stretches (~1150–1350 cm⁻¹), N=N azo stretch (~1400 cm⁻¹), and hydroxyl O-H stretch (~3200–3500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR shows aromatic proton signals consistent with substituted naphthalene and phenyl rings, along with methyl group singlets. Amino protons appear as broad signals.

Purity and Yield Data

Parameter Typical Value
Reaction Yield 70–85% (depending on scale and conditions)
Purity (HPLC) >95%
Melting Point 230–240 °C (decomposition)

These data indicate efficient synthesis with high purity suitable for dye applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Sulfonation Naphthalene + H2SO4, 80–150 °C Formation of sulfonic acid groups
Amination/Hydroxylation Nitration + reduction + hydroxylation Introduction of amino and hydroxyl groups
Diazotization NaNO2 + HCl, 0–5 °C Formation of diazonium salt intermediate
Azo Coupling Diazonium salt + substituted sulfophenyl, pH 8–9 Formation of azo bond linking two aromatic rings
Purification Crystallization Isolation of pure azo dye compound

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